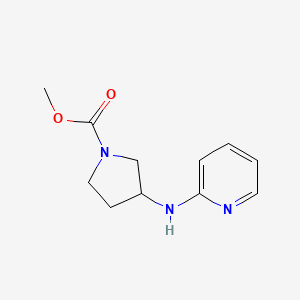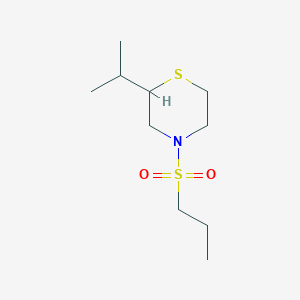
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to affect the levels of dopamine and acetylcholine, which are neurotransmitters that are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and it has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the role of neurotransmitters in various physiological processes.
One limitation of using this compound in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may have limited stability under certain conditions, which can make it challenging to store and transport.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole. One area of interest is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of other conditions such as chronic pain and inflammation.
Another area of interest is the investigation of the mechanism of action of this compound in more detail. Specifically, further research is needed to fully understand how this compound modulates neurotransmitters such as dopamine and acetylcholine.
Finally, future research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective than current methods. This could make this compound more widely accessible to researchers and could facilitate further investigation of its potential applications.
Synthesemethoden
The synthesis method for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole involves the reaction of 3-(propan-2-yl)-1,2,4-oxadiazole with hexahydroisoindole in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)12-14-13(17-15-12)16-7-10-5-3-4-6-11(10)8-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTKARIFQGIXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)



![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)
![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)
